molecular formula C10H7ClO2 B15320632 Methyl4-chloro-2-ethynylbenzoate

Methyl4-chloro-2-ethynylbenzoate

Cat. No.: B15320632
M. Wt: 194.61 g/mol
InChI Key: WEOMARDLHZIUFN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzoic acid, featuring a chloro substituent at the 4-position and an ethynyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-chloroiodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then treated with methanol and a base to yield the final product .

Industrial Production Methods

In an industrial setting, the production of methyl 4-chloro-2-ethynylbenzoate may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-ethynylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the chloro substituent can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

methyl 4-chloro-2-ethynylbenzoate

InChI

InChI=1S/C10H7ClO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3

InChI Key

WEOMARDLHZIUFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#C

Origin of Product

United States

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